5-(3,4-Dichloro-phenyl)-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (furan-2-ylmethyl)-amide
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Overview
Description
5-(3,4-DICHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
The synthesis of 5-(3,4-DICHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dichlorophenyl group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the furan-2-ylmethyl group: This can be done through nucleophilic substitution or coupling reactions.
Addition of the trifluoromethyl group: This step often involves radical trifluoromethylation reactions.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially involving continuous flow chemistry and automated synthesis techniques.
Chemical Reactions Analysis
5-(3,4-DICHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The dichlorophenyl and furan-2-ylmethyl groups can participate in substitution reactions, leading to derivatives with different properties.
Coupling Reactions: These reactions can introduce additional functional groups, enhancing the compound’s versatility.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for coupling reactions such as palladium complexes.
Scientific Research Applications
This compound has significant potential in scientific research, particularly in:
Chemistry: It can serve as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: The compound’s structure suggests potential pharmacological applications, including as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism by which 5-(3,4-DICHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and cellular responses. The dichlorophenyl and trifluoromethyl groups enhance its binding affinity and specificity, while the furan-2-ylmethyl group may influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
5-(3,4-DICHLOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE: This compound has a thiophene ring instead of a furan ring, which may alter its chemical and biological properties.
5-(3,4-DICHLOROPHENYL)-N-[(PYRIDIN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE: The pyridine ring can affect the compound’s electronic properties and interactions with biological targets.
The uniqueness of 5-(3,4-DICHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H15Cl2F3N4O2 |
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Molecular Weight |
459.2 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H15Cl2F3N4O2/c20-12-4-3-10(6-13(12)21)14-7-16(19(22,23)24)28-17(26-14)8-15(27-28)18(29)25-9-11-2-1-5-30-11/h1-6,8,14,16,26H,7,9H2,(H,25,29) |
InChI Key |
GEHMBPUOYMNMCF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)NCC3=CC=CO3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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